(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Overview
Description
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzylidene intermediate: This involves the reaction of 4-chlorobenzaldehyde with an appropriate indoline derivative under basic conditions.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Nitration: The final step involves the nitration of the indoline ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro groups may participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzylidene-4’-methylaniline: Similar structure but lacks the sulfonyl and nitro groups.
4-methylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the indoline and nitro groups.
4,6-dinitroindoline: Contains the indoline and nitro groups but lacks the benzylidene and sulfonyl groups.
Uniqueness
(3Z)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is unique due to the combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLFCBTYAENBJ-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)Cl)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)Cl)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.